molecular formula C13H12BrN3O2 B2829309 3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2097890-40-7

3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No. B2829309
CAS RN: 2097890-40-7
M. Wt: 322.162
InChI Key: QNHTWNKNNKCMGC-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development. This compound is synthesized using specific chemical methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Chemical Synthesis and Derivative Studies

Research on compounds structurally related to 3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has focused on their synthesis and evaluation in various scientific contexts. For example, studies on the conformationally restricted analogues of remoxipride, which shares a structural resemblance, have explored their potential as antipsychotic agents without finding enhanced affinities to dopamine D-2 receptors, illustrating the complexity of designing effective therapeutic agents (Norman, Kelley, & Hollingsworth, 1993). Similarly, research on pyrazolo[3,4-d]pyrimidine ribonucleosides has investigated their biological activity, highlighting the intricate balance between structural modifications and biological outcomes (Petrie et al., 1985).

Benzamide Derivatives in Drug Development

The exploration of benzamide derivatives, akin to 3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, in drug development has yielded insights into their pharmacological potential. The synthesis and evaluation of Nilotinib, an antitumor agent, exemplify the utility of such compounds in therapeutic applications, underscoring the importance of chemical synthesis in drug discovery (Wang Cong-zhan, 2009).

Green Chemistry Approaches

Research on green synthesis methods has led to the development of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, demonstrating the potential of environmentally friendly approaches in the synthesis of complex organic molecules. This emphasizes the importance of sustainable practices in chemical research and their application in creating compounds with potential scientific and therapeutic value (Sabbaghan & Hossaini, 2012).

properties

IUPAC Name

3-bromo-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c14-11-4-1-3-10(9-11)12(18)15-6-8-17-7-2-5-16-13(17)19/h1-5,7,9H,6,8H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHTWNKNNKCMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCN2C=CC=NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

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